N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-phenylthieno[2,3-d]pyrimidin-4-amine
Description
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-phenylthieno[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2S/c1-2-4-13(5-3-1)18-11-15-19(21-12-22-20(15)26-18)23-14-6-7-16-17(10-14)25-9-8-24-16/h1-7,10-12H,8-9H2,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKUIZUGKJGVSPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC3=C4C=C(SC4=NC=N3)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-phenylthieno[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzodioxin moiety, which is then coupled with a thienopyrimidine derivative. The reaction conditions often involve the use of polar aprotic solvents such as N,N-dimethylformamide (DMF) and bases like lithium hydride (LiH) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-phenylthieno[2,3-d]pyrimidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound to introduce new substituents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents such as sodium borohydride (NaBH₄), and various halides for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups at specific positions on the molecule .
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent . It exhibits activity against various cancer cell lines by:
- Inhibiting angiogenesis : The compound has shown efficacy in inhibiting proangiogenic receptor tyrosine kinases (RTKs), such as VEGFR-2 and PDGFR-β, which are crucial for tumor growth and metastasis .
- Targeting microtubules : It has been reported to inhibit tubulin assembly, demonstrating activity comparable to known microtubule-targeting agents like combretastatin A-4 .
Antidiabetic Activity
The compound also demonstrates promising antidiabetic properties . In vitro studies have shown that it inhibits α-glucosidase enzyme activity, which is critical for managing postprandial blood glucose levels in diabetic patients .
Study 1: Anticancer Efficacy
A study evaluated the anticancer effects of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-phenylthieno[2,3-d]pyrimidin-4-amine on a panel of human cancer cell lines. The results indicated significant cytotoxicity with IC50 values in the nanomolar range across various tumor types. The mechanism was linked to its ability to disrupt microtubule dynamics and inhibit angiogenesis .
Study 2: Antidiabetic Effects
In another investigation focused on metabolic disorders, the compound was tested for its α-glucosidase inhibitory potential. The findings revealed that it effectively reduced glucose absorption in vitro, suggesting its utility as a therapeutic agent for diabetes management .
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-phenylthieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thienopyrimidine Cores
N-((4-Fluorophenyl)methyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine
- Molecular Formula : C${19}$H${14}$FN$_{3}$S
- Key Differences : Substitution of the 1,4-benzodioxin group with a 4-fluorobenzylamine.
- Activity: Fluorine substitution often improves lipophilicity and target binding.
N-[4-(Benzenesulfonyl)phenyl]thieno[2,3-d]pyrimidin-4-amine (Compound 25)
- Molecular Formula : C${18}$H${13}$N${3}$O${2}$S$_{2}$
- Key Differences : Replacement of the benzodioxin group with a phenylsulfonyl-aniline moiety.
- Activity : This derivative was synthesized as a PI5P4Kγ inhibitor, showing potent enzyme inhibition (IC$_{50}$ < 100 nM) and selectivity over related kinases. Its sulfonyl group enhances solubility but may reduce blood-brain barrier permeability compared to benzodioxin-containing analogues .
2-Methoxy-6-propyl-N-(2-{4-[(1H-tetrazol-5-yl)methoxy]phenyl}ethyl)thieno[2,3-d]pyrimidin-4-amine
- Molecular Formula : C${20}$H${23}$N${7}$O${2}$S
- Key Differences : Methoxy and tetrazole-functionalized side chains.
- Activity : The tetrazole group mimics carboxylic acids, improving metabolic stability. This compound is studied for kinase modulation but lacks the benzodioxin ring’s conformational rigidity .
Analogues with 1,4-Benzodioxin Moieties
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamide Derivatives (5a-i)
- Molecular Framework: Retains the benzodioxin-6-amine group but replaces thienopyrimidine with sulfonamide.
- Activity : Derivatives like 5e and 5f exhibited biofilm inhibition against E. coli and B. subtilis (IC${50}$ ~10–20 µM) with low cytotoxicity (CC${50}$ > 100 µM). The nitro group enhances electrophilicity, aiding bacterial enzyme interaction .
3',4'-(1",4"-Dioxino)flavone (4f)
- Molecular Framework : Flavone fused with 1,4-benzodioxin.
- Activity : Demonstrated antihepatotoxic effects comparable to silymarin in rats, reducing serum SGOT and SGPT levels by 40–50%. The dioxane ring’s oxygen atoms facilitate free radical scavenging .
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxyacetamide
- Molecular Formula : C${19}$H${17}$N${3}$O${4}$S
- Key Differences: Acetamide linker and dimethyl substitution on the thienopyrimidine.
- Activity: Predicted to inhibit kinases due to the electron-rich thienopyrimidine core, though experimental data is pending .
Structure-Activity Relationship (SAR) Insights
- 1,4-Benzodioxin vs. Sulfonyl Groups : Benzodioxin-containing compounds (e.g., ) generally exhibit better metabolic stability than sulfonamide analogues (e.g., ), but the latter show enhanced solubility.
- Substituent Effects : Fluorine (e.g., ) or nitro groups (e.g., ) improve target affinity but may increase toxicity. Methyl groups (e.g., ) enhance lipophilicity without significant cytotoxicity.
- Heterocyclic Core: Thienopyrimidines (e.g., ) outperform flavones (e.g., ) in kinase modulation, while sulfonamides (e.g., ) excel in antibacterial applications.
Data Table: Key Compounds and Properties
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-phenylthieno[2,3-d]pyrimidin-4-amine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activities, including enzyme inhibition and anticancer properties, based on diverse research findings.
The compound has a molecular formula of C20H23N3O3 and a molecular weight of 353.4 g/mol. Its structure features a benzodioxin moiety linked to a thieno-pyrimidine scaffold, which is critical for its biological activity. The compound's unique structure contributes to its interaction with various biological targets.
1. Enzyme Inhibition
Recent studies have highlighted the compound's potential as an enzyme inhibitor:
- Acetylcholinesterase Inhibition : The compound exhibited moderate inhibitory activity against acetylcholinesterase, an enzyme associated with Alzheimer's disease. For instance, related compounds derived from similar scaffolds showed IC50 values ranging from 26.25 μM to 58.13 μM against acetylcholinesterase .
- α-Glucosidase Inhibition : Other derivatives demonstrated moderate inhibition against α-glucosidase, with IC50 values reported at 74.52 μM and 83.52 μM for specific compounds .
These findings suggest that the compound may have potential applications in treating neurodegenerative diseases and metabolic disorders.
2. Anticancer Activity
The anticancer properties of this class of compounds have been investigated through various assays:
- Inhibition of Cancer Cell Proliferation : Compounds structurally similar to this compound have shown significant growth inhibition across multiple cancer cell lines in the NCI 60 cell line screening. For instance, specific derivatives demonstrated IC50 values as low as 0.49 µM against V600E BRAF mutant cancer cells .
- Cell Cycle Analysis : Studies indicated that certain derivatives caused cell cycle arrest in the S-phase and G1-phase while reducing the G2-phase population in treated cells. This suggests that these compounds can interfere with DNA replication processes in cancer cells .
Table: Summary of Biological Activities
Q & A
Q. What are the standard synthetic routes for preparing N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-phenylthieno[2,3-d]pyrimidin-4-amine?
The synthesis typically involves a multi-step approach:
- Step 1 : Reacting 2,3-dihydro-1,4-benzodioxin-6-amine with a sulfonyl chloride (e.g., 4-methylbenzenesulfonyl chloride) in a basic aqueous medium (10% Na₂CO₃) under pH control to form an intermediate sulfonamide .
- Step 2 : Alkylation or arylation of the intermediate using alkyl/aralkyl halides in polar aprotic solvents (e.g., DMF) with a base like lithium hydride (LiH) .
- Purification : Techniques such as column chromatography, recrystallization, or HPLC are employed to isolate the final compound .
Q. What spectroscopic methods are used to characterize this compound?
Key techniques include:
- ¹H-NMR and ¹³C-NMR : To confirm hydrogen and carbon environments, particularly for the benzodioxin, thienopyrimidine, and phenyl moieties .
- IR Spectroscopy : Identifies functional groups (e.g., sulfonamide S=O stretches, amine N-H bonds) .
- Mass Spectrometry (EI-MS or HRMS) : Validates molecular weight and fragmentation patterns .
- Elemental Analysis (CHN) : Ensures purity and stoichiometric consistency .
Q. What are the primary biological targets or enzyme systems studied for this compound?
Research highlights activity against:
- α-Glucosidase : IC₅₀ values of 81.12–86.31 μM in anti-diabetic studies (compared to acarbose, IC₅₀ = 37.38 μM) .
- Acetylcholinesterase (AChE) : Inhibition potential linked to structural analogs of benzodioxin-thienopyrimidine hybrids .
- Lipoxygenase : Moderate inhibition reported for sulfonamide derivatives (e.g., IC₅₀ = 45–75 μM) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields of this compound?
Strategies include:
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
- Catalyst Use : LiH as a base improves alkylation efficiency .
- Temperature Control : Gradual heating (50–80°C) minimizes side reactions during sulfonamide formation .
- Stoichiometric Adjustments : Excess alkyl halide (1.2–1.5 eq.) drives alkylation to completion .
Q. How do structural modifications influence the compound’s bioactivity?
SAR studies reveal:
- Substituent Effects :
| Substituent Position | Activity Trend | Example |
|---|---|---|
| Thienopyrimidine C-6 phenyl | Enhanced α-glucosidase inhibition | IC₅₀ = 81.12 μM |
| Benzodioxin N-alkylation | Improved lipoxygenase inhibition | IC₅₀ = 45 μM |
- Electron-Withdrawing Groups : Fluorine or nitro groups on the phenyl ring increase enzyme-binding affinity .
Q. How can researchers resolve contradictions in reported IC₅₀ values across studies?
Recommendations include:
- Assay Standardization : Use identical enzyme sources (e.g., recombinant human α-glucosidase) and buffer conditions .
- Dose-Response Curves : Validate activity with at least triplicate measurements and positive controls (e.g., acarbose) .
- Purity Verification : Ensure compounds are >95% pure via HPLC before testing .
Q. What advanced structural elucidation techniques address ambiguities in NMR assignments?
- 2D NMR (COSY, HSQC, HMBC) : Resolves overlapping signals and assigns quaternary carbons .
- X-ray Crystallography : Provides definitive confirmation of molecular geometry, as seen in related benzodioxin derivatives .
Methodological Considerations
Q. What in silico approaches support the design of derivatives with improved potency?
- Molecular Docking : Predicts binding modes to targets like α-glucosidase or AChE .
- QSAR Modeling : Correlates substituent properties (e.g., logP, polar surface area) with activity .
- Scaffold Hopping : Identifies novel cores (e.g., oxadiazole or pyrrolopyrimidine) using graph neural networks (EGNN models) .
Q. How can researchers validate the stability of this compound under physiological conditions?
- pH Stability Studies : Incubate in buffers (pH 2–9) and monitor degradation via HPLC .
- Thermal Analysis (DSC/TGA) : Determines melting points (95–115°C) and thermal decomposition profiles .
- Metabolic Stability : Use liver microsomes to assess susceptibility to cytochrome P450 enzymes .
Data Interpretation and Conflict Analysis
Q. Why do some analogs show divergent activity against α-glucosidase vs. lipoxygenase?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
